Bromodifluoromethane

Description

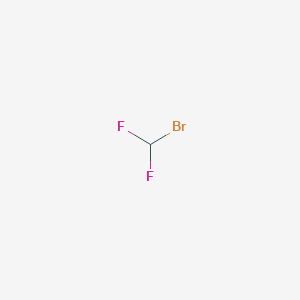

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

bromo(difluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBrF2/c2-1(3)4/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCDJFHYVYUNHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061740 | |

| Record name | Bromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1511-62-2 | |

| Record name | Bromodifluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1511-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromodifluoromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001511622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromodifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromodifluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMODIFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1F4C2FIBR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Bromodifluoromethane (CAS 1511-62-2) for Researchers and Drug Development Professionals

An essential precursor for the synthesis of novel therapeutic agents, Bromodifluoromethane (CAS 1511-62-2) is a versatile reagent in modern medicinal chemistry. This guide provides a comprehensive overview of its properties, synthesis applications, and safety protocols, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties

This compound, also known as Halon 1201, is a colorless, odorless gas at standard conditions.[1] Its unique physicochemical properties make it a valuable source of the difluoromethyl (CF₂H) group, a moiety of increasing importance in the design of bioactive molecules. The incorporation of the difluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3][4]

A detailed summary of its key physicochemical and spectroscopic data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1511-62-2 | [5][6] |

| Molecular Formula | CHBrF₂ | [5][6] |

| Molecular Weight | 130.92 g/mol | [7][8] |

| Density | 1.83 g/cm³ | [7] |

| Boiling Point | -15.5 °C | [7] |

| Melting Point | -145 °C | [7] |

| Solubility | Slightly soluble in water (6 g/L at 25 °C) | [6] |

| Refractive Index | 1.3349 (estimate) | [7] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR | Spectra available for prediction. | [6] |

| ¹³C NMR | Spectra available for prediction. | [6] |

| ¹⁹F NMR | Spectra available. | [9] |

| Infrared (IR) Spectroscopy | The gas-phase IR spectrum has been extensively studied, with assignments for fundamental, overtone, and combination bands. Key absorptions are observed in the regions of 530-990 cm⁻¹ (ν₅, ν₄, 2ν₆), and the ν₁ fundamental at 3020.9 cm⁻¹. | [10][11] |

| Mass Spectrometry | Mass spectral data is available through various databases. | [9] |

Applications in Chemical Synthesis

This compound is a key reagent for the introduction of the difluoromethyl group into organic molecules, a process known as difluoromethylation. This transformation is of high interest in drug discovery as the CF₂H group can act as a bioisostere for hydroxyl, thiol, and amine functionalities, potentially improving a drug's pharmacokinetic profile.[3][4][12] The primary synthetic utility of this compound lies in its ability to serve as a precursor to the difluoromethyl radical (•CF₂H).

Radical Difluoromethylation of Heterocycles

The direct C-H difluoromethylation of heterocycles is a powerful strategy for the late-stage functionalization of complex molecules. Photocatalytic methods have emerged as a mild and efficient way to generate difluoromethyl radicals from this compound.

Experimental Workflow: Photocatalytic Difluoromethylation

Nickel-Catalyzed Difluoromethylation

Nickel-catalyzed cross-coupling reactions provide another versatile method for the difluoromethylation of aryl and heteroaryl halides using this compound. These reactions often proceed via a radical mechanism and are compatible with a wide range of functional groups.[13][14][15][16]

Logical Relationship: Nickel-Catalyzed Cross-Coupling

Experimental Protocols

While specific, detailed protocols for reactions using this compound are often substrate-dependent and require optimization, general procedures from the literature can be adapted.

General Procedure for Photocatalytic Difluoromethylation of Heterocycles: [11]

To a Schlenk tube equipped with a magnetic stir bar is added the heterocycle (0.1 mmol), a photocatalyst such as Rose Bengal (2-5 mol%), and sodium difluoromethanesulfinate (CF₂HSO₂Na) (0.4 mmol) as the difluoromethyl radical precursor in DMSO (1.0 mL). The mixture is then stirred and irradiated with green LEDs at room temperature for 12-24 hours. After the reaction is complete, water is added, and the mixture is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired difluoromethylated heterocycle.

Note: While this protocol uses sodium difluoromethanesulfinate, similar conditions can be explored with this compound as the radical source, potentially with the addition of a suitable reductant or under different initiation conditions.

General Procedure for Nickel-Catalyzed Difluoromethylation of Aryl Chlorides: [13]

In a glovebox, a Schlenk tube is charged with the aryl chloride (0.2 mmol), NiCl₂ (10 mol%), a ligand such as L4 (5 mol%), zinc dust (3.0 equiv.), MgCl₂ (4.0 equiv.), 3 Å molecular sieves (100 mg), and DMAP (20 mol%). The tube is sealed, removed from the glovebox, and DMA (2 mL) is added. The mixture is then charged with chlorodifluoromethane (ClCF₂H) and stirred at the indicated temperature. Upon completion, the reaction is worked up and purified by standard methods.

Note: This protocol uses chlorodifluoromethane, but similar nickel-catalyzed conditions have been reported for this compound with arylboronic acids.[14]

Relevance in Drug Development and Biological Activity

The difluoromethyl group is increasingly incorporated into drug candidates to modulate their biological activity and pharmacokinetic properties. For instance, the introduction of a CF₂H group can alter the acidity of nearby functional groups, influence hydrogen bonding interactions with biological targets, and block sites of metabolism.[2][3]

While specific signaling pathways directly modulated by compounds synthesized from this compound are not extensively detailed in the public domain, the resulting difluoromethylated compounds are of high interest in various therapeutic areas. For example, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key building block for a new class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[12] Furthermore, C6-difluoromethylenated epoxymorphinan Mu opioid receptor antagonists have been synthesized and evaluated for their potential in treating opioid overdose.[16] The synthesis of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers has led to dual inhibitors of cyclooxygenases and 5-lipoxygenase, enzymes involved in inflammation.[15]

The general strategy in drug design involves using the CF₂H group to fine-tune the properties of a lead compound to enhance its efficacy and safety profile.

Safety and Handling

This compound is a toxic chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[17][18][19]

Personal Protective Equipment (PPE):

-

Eye Protection: Tightly fitting safety goggles or a face shield should be worn.[17]

-

Hand Protection: Chemical-resistant gloves are required.[17]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.[17]

Handling and Storage:

-

Use in a well-ventilated area, preferably a chemical fume hood.[17]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Keep away from sources of ignition.[17]

In Case of Exposure:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Immediately wash with plenty of soap and water.[17]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[17]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17]

Spill and Disposal:

-

In case of a spill, evacuate the area and ensure adequate ventilation.[17]

-

Collect the spillage with a suitable absorbent material and dispose of it in a sealed container according to local regulations.[17]

This technical guide provides a foundational understanding of this compound for its application in research and drug development. For specific applications, it is crucial to consult the primary literature and perform appropriate risk assessments.

References

- 1. Bromotrifluoromethane | CBrF3 | CID 6384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1511-62-2 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 1511-62-2 | Buy Now [molport.com]

- 9. This compound | CHBrF2 | CID 62407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 17. chemicalbook.com [chemicalbook.com]

- 18. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 19. sciences.ksu.edu.sa [sciences.ksu.edu.sa]

The Synthesis and Discovery of Bromodifluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodifluoromethane (CHBrF₂), also known as Halon 1201 or R-22B1, is a hydrobromofluorocarbon with a history rooted in the development of fire suppressants and refrigerants. While its production and use have been curtailed due to its ozone-depleting potential, the unique properties of the bromodifluoromethyl group continue to be of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, discovery, and characterization of this compound, with a focus on detailed experimental protocols and data presentation for research and development applications.

Discovery and Historical Context

The development of this compound is intertwined with the broader history of halogenated hydrocarbons, commonly known as "Halons." These compounds were extensively researched in the mid-20th century for their potential as effective and low-toxicity fire extinguishing agents.[1][2] The systematic investigation of fluorinated and brominated methanes for fire suppression applications began in the 1940s and 1950s.

This compound (Halon 1201) was one of several halogenated methanes investigated during this period. While Halon 1301 (bromotrifluoromethane) and Halon 1211 (bromochlorodifluoromethane) became more widely used in commercial and military applications, the synthesis and properties of this compound were also established.[1][2] The primary driver for its development was the search for chemical agents that could interrupt the chain reaction of combustion.[1]

The production and use of this compound, along with other Halons, were significantly impacted by the Montreal Protocol on Substances that Deplete the Ozone Layer, which came into force in 1989.[3] Classified as a Class I ozone-depleting substance, its production was phased out in developed countries.[3][4] Despite its environmental concerns, the study of this compound and related compounds remains relevant for understanding the chemistry of fluorinated and brominated small molecules.

Synthetic Methodologies

The primary industrial synthesis of this compound involves the high-temperature, vapor-phase bromination of difluoromethane (CH₂F₂). Other potential, though less common, methods include halogen exchange reactions.

Vapor-Phase Bromination of Difluoromethane

This method, detailed in a 1953 patent, remains a foundational approach for the synthesis of this compound.[5] The reaction proceeds via a free-radical mechanism at elevated temperatures.

Materials:

-

Difluoromethane (CH₂F₂) gas

-

Bromine (Br₂) liquid

-

Nitrogen (N₂) gas (optional, as a diluent)

Apparatus:

-

A reaction tube made of a material resistant to bromine and hydrogen bromide at high temperatures (e.g., nickel, silica, or porcelain).

-

A heating furnace capable of maintaining temperatures between 400°C and 600°C.

-

Flow meters for regulating the flow of gaseous reactants.

-

A vaporizer for bromine.

-

A condenser and a series of cold traps for product collection and separation.

-

A scrubbing tower containing a suitable reagent (e.g., sodium bisulfite solution) to neutralize unreacted bromine and hydrogen bromide.

Procedure:

-

The reaction tube is heated to the desired temperature, typically between 400°C and 600°C.

-

A stream of difluoromethane gas is introduced into the reaction tube at a controlled flow rate.

-

Liquid bromine is vaporized and introduced into the reaction tube, also at a controlled flow rate. The molar ratio of bromine to difluoromethane is a critical parameter and is typically varied between 1:1 and 2.5:1.[5]

-

The contact time of the reactants in the heated zone is controlled, generally ranging from 1 to 25 seconds.[5]

-

The reaction mixture exiting the reactor is passed through a condenser to liquefy the products and unreacted bromine.

-

The condensed mixture is then passed through a series of cold traps to separate the different components based on their boiling points. This compound (b.p. -14.6°C) can be separated from dithis compound (b.p. 24.5°C) and unreacted starting materials.

-

The non-condensable gases are passed through a scrubbing tower to remove acidic byproducts (HBr) and unreacted bromine.

-

The collected fractions can be further purified by distillation.

The product distribution is highly dependent on the reaction conditions. The following table summarizes the approximate product composition based on the molar ratio of reactants as described in historical literature.[5]

| Molar Ratio (Br₂:CH₂F₂) | Temperature (°C) | Contact Time (s) | This compound (%) | Dithis compound (%) | Unreacted CH₂F₂ (%) |

| ~1:1 | 500 | 10 | 45 | 15 | 40 |

| ~1.9:1 | 500 | 10 | 20 | 60 | 20 |

Note: These are approximate values derived from patent literature and may vary.

Halogen Exchange (Swarts Reaction)

While not the primary industrial method for this compound, the Swarts reaction is a well-established method for the synthesis of alkyl fluorides and could theoretically be adapted for this purpose.[6] This would typically involve the reaction of a suitable polyhalogenated methane with a fluorinating agent. For instance, reacting dibromofluoromethane with a source of fluoride ions could potentially yield this compound. However, controlling the degree of fluorination to achieve selective synthesis can be challenging.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its identification and for ensuring its purity. The following table summarizes its key physicochemical properties.

| Property | Value |

| Chemical Formula | CHBrF₂ |

| Molar Mass | 130.92 g/mol [4] |

| Boiling Point | -14.6 °C[4] |

| Melting Point | -145 °C[4] |

| Density (liquid at 16°C) | 1.55 g/cm³[4] |

| Appearance | Colorless gas |

Spectroscopic Data

-

¹H NMR: A triplet is expected due to coupling with the two equivalent fluorine atoms.

-

¹³C NMR: The carbon signal will be split by the directly attached fluorine and bromine atoms.

-

¹⁹F NMR: A doublet is expected due to coupling with the single proton.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of this compound. The electron ionization (EI) mass spectrum will show a characteristic molecular ion peak (M⁺) and a prominent M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[7] Common fragmentation patterns would involve the loss of a bromine atom or a fluorine atom.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the C-H, C-F, and C-Br stretching and bending vibrations.

Applications and Future Outlook

Historically, this compound was used as a refrigerant and in fire extinguishers.[4] Due to its environmental impact, these applications are now obsolete. However, the bromodifluoromethyl group (-CF₂Br) is a valuable synthon in organic chemistry. It can be a precursor for the introduction of the difluoromethyl (-CHF₂) or difluoromethylene (=CF₂) groups into organic molecules, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their ability to modulate physicochemical and metabolic properties.

The methods and data presented in this guide provide a foundational understanding for researchers interested in the synthesis and chemistry of this and related small, fluorinated molecules. While large-scale production is no longer environmentally viable, laboratory-scale synthesis for research purposes continues to be relevant.

Safety Considerations

This compound is a gas at room temperature and should be handled in a well-ventilated fume hood. It is a central nervous system depressant at high concentrations. The high-temperature synthesis described involves the use of bromine, which is highly corrosive and toxic, and hydrogen bromide, which is a corrosive gas. Appropriate personal protective equipment (PPE), including respiratory protection, should be used, and all procedures should be carried out by trained personnel in a suitable laboratory setting.

References

- 1. FireWise Learning Academy [firewiselearningacademy.com]

- 2. halon.us [halon.us]

- 3. agas.com [agas.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. US2639301A - Preparation of bromofluoromethanes - Google Patents [patents.google.com]

- 6. organicmystery.com [organicmystery.com]

- 7. m.youtube.com [m.youtube.com]

Spectroscopic Data of Bromodifluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for bromodifluoromethane (CHBrF₂). Due to the limited availability of specific experimental data in publicly accessible databases, this guide combines known structural information with typical values for similar fluorinated methanes to provide a comprehensive resource. This guide is intended to serve as a valuable tool for researchers in analytical chemistry, materials science, and drug development.

Introduction to this compound

This compound, a member of the hydrobromofluorocarbon family, is a trihalomethane with the chemical formula CHBrF₂. Understanding its structural and electronic properties through NMR spectroscopy is crucial for its identification, characterization, and the study of its interactions in various chemical systems. This guide focuses on the ¹H, ¹³C, and ¹⁹F NMR spectroscopic characteristics of this molecule.

Predicted NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| ¹H | 6.5 - 7.5 | Triplet | ²JH-F: ~50 |

The chemical shift of the single proton in this compound is expected to be significantly downfield due to the deshielding effects of the electronegative bromine and fluorine atoms. The multiplicity is predicted to be a triplet due to coupling with the two equivalent fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| ¹³C | 110 - 120 | Triplet | ¹JC-F: 280 - 320 |

The ¹³C chemical shift is anticipated to be in the range typical for a carbon atom bonded to two fluorine atoms. The signal is expected to be a triplet due to the one-bond coupling with the two fluorine atoms.

Table 3: Observed and Predicted ¹⁹F NMR Data for this compound

| Nucleus | Observed Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| ¹⁹F | Not explicitly stated in available abstracts | Doublet | ²JF-H: ~50 |

An entry in the SpectraBase database indicates the existence of a ¹⁹F NMR spectrum for this compound, citing a 1981 publication by Flynn et al. in the Journal of Fluorine Chemistry.[1] However, the specific chemical shift is not provided in the abstract. The multiplicity is predicted to be a doublet due to coupling with the single proton.

Experimental Protocols

Detailed experimental protocols for acquiring the NMR spectra of this compound are not available in the searched literature. However, a general protocol for obtaining NMR spectra of volatile low-molecular-weight compounds like this compound is provided below.

General Protocol for ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

Sample Preparation:

-

A sample of this compound is typically prepared in a standard 5 mm NMR tube.

-

Due to its low boiling point (-14.6 °C), the sample may be condensed into the NMR tube at low temperatures (e.g., using a liquid nitrogen bath).

-

A deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, is added to the tube to provide a lock signal for the spectrometer.

-

The tube is then sealed to prevent the evaporation of the volatile compound.

Instrumentation and Data Acquisition:

-

NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher.

-

For ¹H NMR , a standard single-pulse experiment is used. Key parameters include a spectral width appropriate for the expected chemical shift range, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR , a proton-decoupled experiment is commonly performed to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

For ¹⁹F NMR , a standard single-pulse experiment is used. The spectral width should be set to accommodate the wide range of fluorine chemical shifts. Proton decoupling may be employed to simplify the spectrum.

Data Processing:

-

The raw free induction decay (FID) data is processed by applying a Fourier transform.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

Chemical shifts are referenced to an internal or external standard (e.g., tetramethylsilane for ¹H and ¹³C, and CFCl₃ for ¹⁹F).

-

Coupling constants are measured in Hertz (Hz) from the splitting patterns of the signals.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the expected spin-spin coupling interactions in the this compound molecule.

This diagram illustrates the one-bond (¹J) couplings between the central carbon and the attached hydrogen and fluorine atoms, as well as the two-bond (²J) coupling between the hydrogen and fluorine atoms. The bromine atom (⁷⁹Br and ⁸¹Br) has a nuclear spin, but its coupling to ¹H, ¹³C, and ¹⁹F is often not resolved due to quadrupolar relaxation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bromodifluoromethane (CHBrF2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodifluoromethane (CHBrF2), also known as Halon 1201 or R-22B1, is a hydrobromofluorocarbon (HBFC) that has historically seen use as a refrigerant and fire extinguishing agent.[1] Due to its ozone-depleting properties, its production and use have been significantly curtailed under the Montreal Protocol.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers and professionals in various scientific disciplines. The information is presented in a structured format, including detailed data tables, descriptions of experimental methodologies for property determination, and visualizations of its chemical synthesis and decomposition pathways.

Molecular and Physical Properties

The fundamental physical and molecular characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior under various conditions and for modeling its environmental fate and potential applications in controlled research settings.

Table 1: Molecular Identifiers and General Properties

| Property | Value |

| Chemical Formula | CHBrF2 |

| Molecular Weight | 130.92 g/mol [1][2] |

| CAS Number | 1511-62-2[1][2] |

| IUPAC Name | bromo(difluoro)methane[2] |

| Synonyms | Difluorobromomethane, Halon 1201, HBFC-22B1, FC-22B1, R-22B1[1][2] |

| Appearance | Colorless gas[1] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | -145 °C (-229 °F; 128 K)[1] |

| Boiling Point | -14.6 °C (5.7 °F; 258.5 K)[1] |

| Density | 1.55 g/cm³ at 16 °C[1] |

| Solubility in Water | Insoluble[1] |

| Solubility in other solvents | Soluble in alcohol and diethyl ether[1] |

Table 3: Thermodynamic and Critical Properties

| Property | Value |

| Critical Temperature (Tc) | 138.83 °C (411.98 K)[1] |

| Critical Pressure (pc) | 5.2 MPa (51.32 bar)[1] |

| Critical Volume (Vc) | 0.275 dm³·mol⁻¹[1] |

Experimental Protocols for Property Determination

Boiling Point Determination

The boiling point of a volatile liquid can be determined by several methods, including distillation and the Thiele tube method.

-

Distillation Method: A simple or fractional distillation apparatus is set up. The liquid is heated, and the temperature of the vapor is monitored. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and a steady condensation of the distillate is observed, is recorded as the boiling point.[3]

-

Thiele Tube Method: A small amount of the sample is placed in a small test tube, which is then attached to a thermometer. An inverted capillary tube is placed in the sample. The assembly is heated in a Thiele tube containing a high-boiling point oil. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is the boiling point.[4]

Melting Point Determination

For substances that are gases at room temperature, the melting point is determined at low temperatures.

-

Capillary Method: The gaseous sample is first liquefied and then solidified by cooling. A small amount of the solid is placed in a capillary tube. The tube is then placed in a melting point apparatus with a controlled heating block and a viewing scope. The temperature is slowly increased, and the range from which the solid first begins to melt to when it becomes completely liquid is recorded as the melting point range.[5][6][7]

Density of a Gas

The density of a gas can be determined experimentally or calculated using the ideal gas law.

-

Experimental Determination: A balloon or other container of known volume is filled with the gas. The mass of the filled container is measured. The container is then emptied, and its mass is measured again. The difference in mass gives the mass of the gas. The density is then calculated by dividing the mass of the gas by its volume.[8]

-

Calculation using the Ideal Gas Law: The density (ρ) of a gas can be estimated using the ideal gas law equation: ρ = (P * M) / (R * T), where P is the pressure, M is the molar mass, R is the ideal gas constant, and T is the absolute temperature in Kelvin.[9][10]

Vapor Pressure Measurement

The vapor pressure of a volatile liquid is the pressure exerted by its vapor when the vapor and liquid phases are in equilibrium.

-

Static Method: A small amount of the liquid is placed in a closed container equipped with a pressure sensor and a temperature probe. The container is placed in a temperature-controlled bath. As the liquid evaporates, the pressure inside the container increases. The total pressure is the sum of the partial pressure of the air and the vapor pressure of the liquid. By subtracting the initial pressure of the air, the vapor pressure at a given temperature can be determined.[11][12]

Chemical Properties and Reactivity

Synthesis of this compound

This compound can be synthesized via the reaction of hydrogen with dithis compound at elevated temperatures, typically in the range of 400–600 °C.[1]

Caption: Synthesis of this compound.

Thermal Decomposition

The thermal decomposition of this compound has been studied and is known to proceed primarily through an α-elimination of hydrogen bromide, yielding difluoromethylene as an initial product. This reaction is typically carried out at temperatures between 437–515 °C.[13]

Caption: Thermal Decomposition of this compound.

Safety and Hazards

This compound is considered a toxic chemical and poses a hazard to the ozone layer.[7] When heated to decomposition, it can emit toxic fumes of bromide and fluoride.[7] Appropriate safety precautions, including adequate ventilation and personal protective equipment, should be used when handling this compound.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the description of experimental methodologies provides insight into how these properties are determined. The visualization of its synthesis and decomposition pathways further elucidates its chemical behavior. This compilation of information serves as a foundational resource for scientists and researchers requiring accurate data on this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | CHBrF2 | CID 62407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. 3 Ways to Measure Density of Gases - wikiHow Life [wikihow.life]

- 9. smart.dhgate.com [smart.dhgate.com]

- 10. youtube.com [youtube.com]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. The kinetics of the gas-phase thermal decomposition of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Molecular Structure and Geometry of Bromodifluoromethane (CHBrF₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromodifluoromethane (CHBrF₂), a hydrobromofluorocarbon (HBFC), possesses a complex molecular architecture that dictates its physicochemical properties and reactivity. A thorough understanding of its three-dimensional structure is paramount for applications in atmospheric chemistry, materials science, and as a potential synthon in drug development. This technical guide provides a comprehensive analysis of the molecular structure and geometry of this compound, leveraging data from high-resolution microwave spectroscopy. Detailed experimental protocols for the determination of its structural parameters are outlined, and the precise bond lengths and angles are presented in a clear, tabular format for ease of reference and comparison.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central carbon atom bonded to one hydrogen atom, one bromine atom, and two fluorine atoms. This arrangement results in a distorted tetrahedral geometry. The significant differences in the electronegativity and atomic radii of the constituent atoms lead to variations in bond lengths and angles from those of a perfect tetrahedron.

The molecule belongs to the Cₛ point group, meaning it has a single plane of symmetry that contains the H, C, and Br atoms and bisects the F-C-F angle. This lack of higher symmetry elements results in a permanent dipole moment.

Visualization of Molecular Structure

The three-dimensional arrangement of atoms in this compound is crucial for understanding its interactions and reactivity. The following diagram illustrates the molecular geometry and the connectivity of the atoms.

Quantitative Structural Parameters

The precise bond lengths and angles of this compound have been determined with high accuracy using microwave spectroscopy. This technique allows for the measurement of the rotational spectra of the molecule and its various isotopologues in the gas phase. Analysis of these spectra yields the rotational constants, which are inversely proportional to the moments of inertia. From the moments of inertia of a sufficient number of isotopic species, a detailed and accurate molecular structure can be derived.

The experimentally determined structural parameters for this compound are summarized in the table below.

| Parameter | Value |

| Bond Lengths (Å) | |

| r(C-H) | 1.090 (assumed) |

| r(C-F) | 1.365 ± 0.010 |

| r(C-Br) | 1.930 ± 0.010 |

| Bond Angles (degrees) | |

| ∠(F-C-F) | 108.0 ± 1.0 |

| ∠(H-C-F) | 109.0 (assumed) |

| ∠(H-C-Br) | 109.0 (assumed) |

| ∠(F-C-Br) | 111.5 ± 1.0 |

Data sourced from microwave spectroscopy studies. Assumed values are often used for parameters that are difficult to determine with high precision from the available data and are based on typical values for similar chemical bonds.

Experimental Protocols

The determination of the molecular structure of this compound relies on high-resolution spectroscopic methods, primarily microwave spectroscopy. The following outlines the typical experimental procedure.

Microwave Spectroscopy

Objective: To measure the rotational transitions of this compound and its isotopologues to determine their moments of inertia and, consequently, their precise molecular geometry.

Methodology:

-

Sample Preparation and Introduction: A gaseous sample of this compound is introduced into a high-vacuum sample cell of the spectrometer. The pressure is maintained at a low level (typically a few millitorr) to minimize intermolecular interactions and pressure broadening of the spectral lines. For isotopologue studies, isotopically enriched samples (e.g., containing ¹³C or ⁸¹Br) are synthesized and used.

-

Microwave Generation and Transmission: A source, such as a klystron or a backward-wave oscillator, generates monochromatic microwave radiation. This radiation is directed through the sample cell via waveguides. The frequency of the microwave radiation is swept over a specific range.

-

Absorption and Detection: As the microwave frequency is swept, the molecules in the sample cell that have a permanent dipole moment will absorb energy at specific frequencies corresponding to their rotational transitions. A detector, typically a crystal detector, measures the intensity of the microwave radiation that passes through the sample. A decrease in the detected intensity indicates an absorption event.

-

Stark Modulation (Optional but common): To enhance the signal-to-noise ratio, Stark modulation is often employed. An electric field is applied across the sample, which splits the rotational energy levels (the Stark effect). This field is modulated at a specific frequency, and a phase-sensitive detector is used to selectively amplify the signal that is modulated at the same frequency, effectively filtering out noise.

-

Data Acquisition and Analysis: The absorption spectrum is recorded as a plot of absorption intensity versus frequency. The frequencies of the observed rotational transitions are precisely measured.

-

Structural Determination:

-

The measured transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, K₋).

-

These assignments are used to determine the rotational constants (A, B, C) for each isotopologue.

-

The rotational constants are related to the principal moments of inertia (Iₐ, Iₑ, I₋) of the molecule.

-

By analyzing the moments of inertia of the parent molecule and its isotopologues, the atomic coordinates can be determined using Kraitchman's equations, which relate the change in the moments of inertia upon isotopic substitution to the coordinates of the substituted atom.

-

From the atomic coordinates, the bond lengths and bond angles of the molecule are calculated.

-

The following diagram illustrates the general workflow for determining molecular structure using microwave spectroscopy.

Conclusion

The molecular structure of this compound has been precisely elucidated through the application of microwave spectroscopy. The resulting distorted tetrahedral geometry, with experimentally determined bond lengths and angles, provides a fundamental basis for understanding its chemical behavior. The detailed experimental protocols outlined in this guide offer a framework for the structural determination of this and similar molecules, which is essential for researchers and professionals in fields ranging from atmospheric science to drug discovery. This comprehensive structural data is critical for accurate computational modeling and for predicting the reactivity and intermolecular interactions of this compound.

An In-depth Technical Guide on the Thermodynamic Properties of Bromodifluoromethane Gas

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of bromodifluoromethane (CHBrF2), a compound of interest in various chemical and pharmaceutical applications. The document summarizes key quantitative data in structured tables, details experimental protocols for the determination of these properties, and includes visualizations of its application in synthetic pathways relevant to drug development. This guide is intended to be a valuable resource for researchers and professionals requiring accurate thermodynamic data and methodological insights for CHBrF2.

Chemical Identity and Safety

This compound, also known as Halon 1201, is a hydrobromofluorocarbon. Its key identifiers are listed in the table below.

| Identifier | Value |

| Chemical Formula | CHBrF2 |

| Molar Mass | 130.92 g/mol [1] |

| CAS Number | 1511-62-2 |

| Synonyms | Difluorobromomethane, HBFC-22B1, R-22B1[1] |

Safety Information: this compound is a colorless gas.[2] As a gaseous substance, appropriate safety precautions must be taken when handling it. It is crucial to work in a well-ventilated area and use personal protective equipment. For detailed safety and handling information, refer to the material safety data sheet (MSDS).

Thermodynamic Properties

The thermodynamic properties of this compound gas are essential for understanding its behavior in chemical reactions and for process design. The following tables summarize the key thermodynamic data available for this compound.

Physical Properties

| Property | Value |

| Boiling Point | -14.6 °C |

| Melting Point | -145 °C |

| Critical Temperature | 138.83 °C (411.98 K) |

| Critical Pressure | 5.2 MPa |

Enthalpy, Entropy, and Gibbs Free Energy

| Property | Value |

| Standard Enthalpy of Formation (ΔfH°gas) | -425.3 ± 0.9 kJ/mol[3] |

| Standard Molar Entropy (S°gas,1 bar) | Data not readily available in searched sources |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not readily available in searched sources |

Further research is required to obtain reliable experimental or calculated values for the standard molar entropy and standard Gibbs free energy of formation of this compound gas.

Heat Capacity

The ideal gas heat capacity (Cp) of a substance is a measure of the energy required to raise its temperature. This property is temperature-dependent.

| Temperature (K) | Ideal Gas Heat Capacity (Cp) (J/mol·K) |

| Data not readily available in searched sources | Data not readily available in searched sources |

Experimental Protocols for Determining Thermodynamic Properties

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections outline the general principles of the key experimental techniques used for gases like this compound.

Determination of Enthalpy of Formation by Bomb Calorimetry

The standard enthalpy of formation of a compound is often determined indirectly by measuring the enthalpy of a reaction involving that compound, such as a combustion reaction, using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Experimental Workflow:

Caption: Workflow for determining enthalpy of formation using bomb calorimetry.

Detailed Steps:

-

Sample Preparation: A precise mass of the liquid or gaseous sample is introduced into a crucible within the bomb.

-

Calorimeter Setup: The bomb is sealed, purged, and then filled with high-pressure oxygen. It is then submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.

-

Ignition and Measurement: The sample is ignited electrically. The temperature of the water is recorded at regular intervals before, during, and after the reaction to determine the temperature change (ΔT).

-

Calculation: The heat of combustion at constant volume (ΔU_comb) is calculated from the temperature change and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔH_comb). Using Hess's law and the known standard enthalpies of formation of the combustion products (e.g., CO2, H2O, HF, HBr), the standard enthalpy of formation of the compound can be determined.

Determination of Heat Capacity

The heat capacity of a gas can be measured at constant pressure (Cp) or constant volume (Cv). Flow calorimetry is a common method for determining the Cp of gases.

Principle: A continuous flow of the gas at a known rate is passed through a calorimeter where a measured amount of heat is supplied electrically. The resulting temperature increase of the gas is measured.

Experimental Workflow:

Caption: Schematic of a continuous flow calorimeter for gas heat capacity measurement.

Detailed Steps:

-

Gas Flow: The gas is passed through the calorimeter at a constant, known molar flow rate.

-

Heating: A known amount of electrical power (heat) is supplied to the gas stream.

-

Temperature Measurement: The temperature of the gas is measured before (T1) and after (T2) the heater.

-

Calculation: The heat capacity at constant pressure is calculated from the molar flow rate, the heat input, and the temperature difference (T2 - T1).

Determination of Entropy by Statistical Mechanics

The standard molar entropy of a gas can be calculated using statistical mechanics from molecular properties obtained from spectroscopic measurements (e.g., infrared and microwave spectroscopy).

Principle: The entropy of a molecule is composed of translational, rotational, vibrational, and electronic contributions. These contributions can be calculated from the molecular mass, moments of inertia, vibrational frequencies, and electronic energy levels.

Logical Relationship for Entropy Calculation:

Caption: Calculation of standard molar entropy from molecular properties.

Methodology:

-

Spectroscopic Analysis: Infrared and microwave spectroscopy are used to determine the vibrational frequencies and rotational constants of the this compound molecule.

-

Calculation of Partition Functions: The translational, rotational, vibrational, and electronic partition functions are calculated from the molecular properties.

-

Calculation of Entropy Contributions: Each partition function is used to calculate the corresponding contribution to the total entropy.

-

Total Entropy: The total standard molar entropy is the sum of the individual contributions.

Application in Drug Development: Synthesis of Fluorinated Nucleoside Analogs

Fluorinated compounds play a significant role in medicinal chemistry, often enhancing the metabolic stability and binding affinity of drug molecules. This compound can serve as a building block for the introduction of the difluoromethyl group (-CHF2) into organic molecules, including nucleoside analogs, which are a critical class of antiviral and anticancer agents.

The difluoromethyl group can be introduced via a nucleophilic substitution reaction where a nucleophile, such as a deprotonated nucleobase, attacks the electrophilic carbon atom of this compound, displacing the bromide ion.

Reaction Pathway:

Caption: General reaction for the synthesis of a difluoromethylated nucleoside analog.

This synthetic strategy allows for the targeted modification of biologically active scaffolds, potentially leading to the development of new therapeutic agents with improved pharmacological properties. The thermodynamic properties of this compound are crucial for optimizing the reaction conditions for such syntheses.

Conclusion

This technical guide has provided a consolidated source of information on the thermodynamic properties of this compound gas. While key data such as enthalpy of formation are available, further experimental and computational work is needed to fully characterize its thermodynamic profile, particularly its heat capacity as a function of temperature, standard molar entropy, and Gibbs free energy of formation. The outlined experimental protocols provide a basis for obtaining this missing data. The application of this compound in the synthesis of fluorinated nucleoside analogs highlights its relevance in the field of drug development, where its thermodynamic properties are essential for reaction design and optimization.

References

A Technical Guide to the Solubility of Bromodifluoromethane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodifluoromethane (CHBrF₂), also known as Halon 1201, is a hydrobromofluorocarbon that has historically been used as a refrigerant and fire extinguishing agent. While its production and use have been curtailed due to its ozone-depleting potential, it remains a molecule of interest in synthetic organic chemistry, particularly as a source of the difluoromethyl group (CF₂H), a valuable moiety in the development of pharmaceuticals and agrochemicals. Understanding the solubility of this compound in various organic solvents is critical for its effective use in synthesis, purification, and other laboratory applications. This guide provides a comprehensive overview of its solubility characteristics, outlines experimental protocols for its quantitative determination, and visualizes a relevant synthetic workflow.

Solubility Profile of this compound

Qualitative solubility information for this compound is available and indicates a general trend of good solubility in polar aprotic and polar protic organic solvents, and poor solubility in water.[1] This is consistent with the molecule's polar nature, arising from the electronegative fluorine and bromine atoms.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Organic Solvent | Chemical Class | Qualitative Solubility |

| Ethanol | Polar Protic | Soluble[1] |

| Diethyl Ether | Polar Aprotic | Soluble[1] |

| Acetone | Polar Aprotic | Soluble |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble |

| Dichloromethane | Halogenated | Soluble |

| Water | Polar Protic | Insoluble[1] |

Quantitative Solubility Data

Table 2: Template for Experimental Determination of Quantitative Solubility of this compound

| Organic Solvent | Temperature (°C) | Pressure (atm) | Solubility (g/L) | Solubility (mol/L) | Molar Fraction |

| Methanol | |||||

| Ethanol | |||||

| Acetone | |||||

| Tetrahydrofuran | |||||

| Diethyl Ether | |||||

| Dichloromethane | |||||

| Dimethylformamide | |||||

| Toluene | |||||

| Hexane |

Experimental Protocol for Determining the Solubility of this compound

The following is a representative experimental protocol for determining the solubility of a gaseous compound like this compound in an organic solvent. This method is based on the isochoric saturation technique.

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature and pressure.

Materials:

-

This compound (gas cylinder)

-

High-purity organic solvent of choice

-

Gas-tight syringe

-

A high-pressure equilibrium cell with a magnetic stirrer, pressure transducer, and temperature probe

-

Vacuum pump

-

Thermostatic bath

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Solvent Degassing: The organic solvent must be thoroughly degassed to remove any dissolved air. This can be achieved by subjecting the solvent to several freeze-pump-thaw cycles under vacuum.

-

System Preparation: The equilibrium cell is cleaned, dried, and evacuated using the vacuum pump. The precise internal volume of the cell must be known.

-

Solvent Introduction: A known mass of the degassed organic solvent is introduced into the equilibrium cell using a syringe or by direct weighing.

-

Temperature Equilibration: The equilibrium cell is placed in the thermostatic bath and allowed to reach the desired experimental temperature.

-

Gas Introduction: this compound is introduced into the cell from the gas cylinder. The initial amount of gas introduced is calculated based on the ideal gas law (or a more appropriate equation of state if necessary) from the measured pressure, temperature, and cell volume.

-

Equilibration: The magnetic stirrer is activated to ensure efficient mixing of the gas and liquid phases. The system is allowed to equilibrate until the pressure inside the cell remains constant, indicating that saturation has been reached.

-

Data Recording: The final equilibrium pressure and temperature are recorded.

-

Solubility Calculation: The amount of this compound dissolved in the solvent is calculated by subtracting the amount of gas remaining in the vapor phase from the total amount of gas introduced. The concentration can then be expressed in various units (g/L, mol/L, mole fraction).

-

Quantitative Analysis (Optional but Recommended): A sample of the liquid phase can be carefully withdrawn and analyzed using a calibrated analytical technique like gas chromatography to directly determine the concentration of this compound.

Visualization of a Relevant Synthetic Workflow

While specific signaling pathways involving this compound are not extensively documented, its utility as a synthetic precursor is established. A related compound, dibromofluoromethane, is used in the photoredox-catalyzed synthesis of 1-bromo-1-fluoroalkanes, which are valuable intermediates.[2] The general workflow for such a reaction provides a logical relationship that can be visualized.

Caption: Workflow for the photoredox-catalyzed synthesis of bromo-fluoroalkanes.

Conclusion

This technical guide provides a summary of the known solubility characteristics of this compound in organic solvents, highlighting the qualitative nature of the currently available public data and providing a framework for its quantitative determination. The included experimental protocol offers a robust starting point for researchers needing precise solubility measurements. Furthermore, the visualized synthetic workflow illustrates a practical application of related fluorinated methanes in modern organic synthesis. Further experimental work to quantify the solubility of this compound in a wider range of solvents would be a valuable contribution to the chemical literature and would aid in the development of new synthetic methodologies.

References

"vapor pressure of Bromodifluoromethane at different temperatures"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the vapor pressure of bromodifluoromethane (CHBrF₂), also known as Halon 1201 or R-22B1. The following sections detail quantitative vapor pressure data at various temperatures, a description of a common experimental protocol for such measurements, and a visualization of the chemical pathway relevant to its environmental impact.

Data Presentation: Vapor Pressure of this compound

The vapor pressure of a compound is a fundamental thermodynamic property indicating its volatility. The following table summarizes the temperatures at which this compound reaches specific vapor pressures. This data is crucial for applications ranging from chemical process design to environmental modeling.

| Vapor Pressure (kPa) | Temperature (°C) | Temperature (K) |

| 0.001 | -128 | 145.15 |

| 0.01 | -111.4 | 161.75 |

| 0.1 | -89.7 | 183.45 |

| 1 | -59.7 | 213.45 |

| 10 | -16 | 257.15 |

| 100 | 5 | 278.15 |

Data sourced from a compilation by the NYU Physics department, referencing the CRC Handbook of Thermophysical and Thermochemical Data.[1]

Experimental Protocols: Measuring Vapor Pressure

The determination of vapor pressure for compounds like this compound is typically achieved through established experimental methods. A prevalent and accurate technique is the static method .

Principle of the Static Method:

The static method involves introducing a pure sample of the substance into a vacuum-sealed, temperature-controlled apparatus. The sample is allowed to reach thermal equilibrium, at which point the pressure exerted by the vapor in the headspace is measured directly.

Generalized Experimental Workflow:

-

Sample Preparation: A high-purity sample of this compound is obtained and degassed to remove any dissolved atmospheric gases. This is a critical step to ensure that the measured pressure is solely due to the vapor of the substance.

-

Apparatus Setup: The core of the apparatus consists of a thermostated sample cell connected to a high-precision pressure transducer (e.g., a capacitance manometer) and a vacuum system. The temperature of the sample cell is precisely controlled and monitored.

-

Evacuation: The entire system is evacuated to a high vacuum to remove any residual air or impurities.

-

Sample Introduction: A small amount of the degassed this compound sample is introduced into the sample cell.

-

Equilibrium: The sample is maintained at a constant, precisely measured temperature until the vapor pressure reading stabilizes, indicating that thermodynamic equilibrium between the liquid and vapor phases has been reached.

-

Data Acquisition: The equilibrium vapor pressure and the corresponding temperature are recorded.

-

Temperature Variation: The temperature of the sample cell is then incrementally changed, and the process is repeated to obtain a series of vapor pressure measurements at different temperatures.

The precision of this method relies on the accuracy of the temperature and pressure measurement instruments. Modern setups can achieve high precision over a wide range of temperatures and pressures.[2]

Mandatory Visualization: Catalytic Ozone Depletion Cycle by Bromine

This compound is classified as an ozone-depleting substance.[3] Upon reaching the stratosphere, it can be photolyzed by ultraviolet radiation, releasing a bromine atom. This bromine atom can then act as a catalyst in a cycle that destroys ozone molecules. The following diagram illustrates this catalytic cycle.

Caption: Catalytic cycle showing the destruction of ozone by a bromine atom.

This catalytic cycle demonstrates how a single bromine atom can destroy numerous ozone molecules, highlighting the significant environmental impact of bromine-containing compounds like this compound in the stratosphere.[4][5][6]

References

The Versatility of Bromodifluoromethane: A Technical Guide for Organofluorine Chemistry

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the difluoromethyl group (–CF₂H) has garnered significant attention as a lipophilic bioisostere of hydroxyl and thiol groups, capable of participating in hydrogen bonding. Bromodifluoromethane (BrCF₂H), a readily available and versatile reagent, has emerged as a key precursor for the introduction of this valuable moiety. This technical guide provides an in-depth overview of the applications of this compound in organofluorine chemistry, focusing on its role in generating pivotal reactive intermediates and its utility in key synthetic transformations.

Core Applications of this compound

This compound serves as a potent precursor for two highly reactive intermediates: the difluoromethyl radical (•CF₂H) and difluorocarbene (:CF₂) . The generation and subsequent reaction of these species form the basis of its utility in a wide array of synthetic methodologies.

Generation and Reactions of the Difluoromethyl Radical (•CF₂H)

The homolytic cleavage of the C-Br bond in this compound provides a direct route to the difluoromethyl radical. This can be achieved through various methods, including single-electron transfer (SET) processes, often mediated by photocatalysis or transition metals. The resulting •CF₂H radical is a key intermediate in C-H difluoromethylation and cross-coupling reactions.

A notable advancement in this area involves the use of a silyl radical to mediate the bromine atom abstraction from this compound, enabling reactions to proceed under mild conditions.[1] This approach has proven effective for the late-stage functionalization of complex, biologically relevant molecules, including those containing pharmaceutically-relevant heterocycles like pyrimidines, pyrazoles, and indoles.[1]

Key Reaction Types:

-

Radical C-H Difluoromethylation: This powerful strategy allows for the direct introduction of the –CF₂H group into (hetero)arenes, which are prevalent scaffolds in medicinal chemistry.[1][2]

-

Cross-Coupling Reactions: Nickel-catalyzed cross-coupling reactions of (hetero)aryl halides with this compound, often in the presence of a photoredox catalyst, provide an efficient route to difluoromethylated arenes.[1]

Experimental Protocols

General Procedure for Silyl-Radical-Mediated Difluoromethylation of Aryl Halides

This protocol is adapted from methodologies described in the literature for the metallaphotoredox-catalyzed difluoromethylation of aryl bromides.[3]

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (BrCF₂H)

-

Silyl radical precursor

-

Photocatalyst (e.g., iridium or ruthenium complex)

-

Nickel catalyst

-

Ligand

-

Solvent (e.g., anhydrous THF or DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, photocatalyst, nickel catalyst, and ligand.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Introduce the silyl radical precursor to the reaction mixture.

-

Add this compound to the vessel.

-

Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography on silica gel to afford the desired difluoromethylated arene.

Generation and Reactions of Difluorocarbene (:CF₂)

Under basic conditions, this compound can undergo α-elimination to generate difluorocarbene, a highly reactive intermediate. Difluorocarbene readily participates in a variety of transformations, most notably cycloadditions and insertions into X-H bonds.

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is another important precursor that generates difluorocarbene upon treatment with a suitable initiator.[4][5]

Key Reaction Types:

-

gem-Difluoroolefination: The reaction of difluorocarbene with aldehydes and ketones provides a direct route to gem-difluoroalkenes, which are valuable synthetic intermediates and can act as bioisosteres for the carbonyl group.[6][7]

-

Difluoromethylation of Heteroatoms: Difluorocarbene can insert into O-H, N-H, and S-H bonds, providing a direct method for the synthesis of difluoromethyl ethers, amines, and thioethers, respectively.[8]

Experimental Protocols

General Procedure for Base-Promoted gem-Difluoroolefination of Aldehydes

This protocol is based on the reaction of alkyl triflones with a difluorocarbene precursor.[4]

Materials:

-

Aldehyde (1.0 equiv)

-

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) (as difluorocarbene precursor)

-

Base (e.g., Potassium tert-butoxide)

-

Solvent (e.g., anhydrous THF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve the aldehyde in the anhydrous solvent in an oven-dried flask under an inert atmosphere.

-

Cool the solution to the desired temperature (e.g., -78 °C).

-

Add the base to the solution and stir for a short period.

-

Slowly add the (bromodifluoromethyl)trimethylsilane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for the specified time, monitoring by TLC.

-

Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

-

Extract the product with an organic solvent and dry the combined organic layers over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the residue by column chromatography to yield the gem-difluoroalkene.

Data Presentation

Table 1: Selected Examples of Radical Difluoromethylation of Aryl Halides

| Entry | Aryl Halide Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | Ni/Photoredox | DMF | 85 | [3] |

| 2 | 1-Bromo-4-methoxybenzene | Ni/Photoredox | THF | 78 | [3] |

| 3 | 2-Bromopyridine | Ni/Photoredox | DMF | 72 | [1] |

| 4 | 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one | Ni/Photoredox | THF | 65 | [1] |

Table 2: Selected Examples of gem-Difluoroolefination of Carbonyl Compounds

| Entry | Carbonyl Substrate | Difluorocarbene Precursor | Base | Solvent | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzaldehyde | TMSCF₂Br | KOBu-t | THF | 92 |[4] | | 2 | 4-Nitrobenzaldehyde | TMSCF₂Br | KOBu-t | THF | 88 |[4] | | 3 | Cyclohexanone | Diethyl bromodifluoromethylphosphonate | KOH | Dioxane/H₂O | 75 |[8] | | 4 | Acetophenone | TMSCF₂Cl / PPh₃ | | Toluene | 68 |[7] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed mechanism for Ni/photoredox-catalyzed difluoromethylation.

Caption: Generation of difluorocarbene and its reaction with carbonyls.

Conclusion

This compound stands out as a highly valuable and versatile precursor in organofluorine chemistry. Its ability to serve as a source for both the difluoromethyl radical and difluorocarbene opens up a wide range of synthetic possibilities for the introduction of the difluoromethyl and gem-difluoroalkene moieties into organic molecules. The development of mild and efficient protocols, particularly those employing photoredox and transition metal catalysis, has significantly expanded the applicability of this compound, making it an indispensable tool for researchers in drug discovery and materials science. Further exploration of its reactivity is anticipated to unveil even more innovative synthetic methodologies in the future.

References

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Base promoted gem-difluoroolefination of alkyl triflones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Difluoromethylation Reactions Using Bromodifluoromethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of bromodifluoromethane (BrCF₂H) as a versatile and efficient reagent for the introduction of the difluoromethyl (CF₂H) group into organic molecules. The difluoromethyl group is a valuable moiety in medicinal chemistry, often serving as a bioisosteric replacement for hydroxyl, thiol, or amine groups, thereby enhancing metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] This document covers two key applications of this compound: the nickel-catalyzed difluoromethylation of arylboronic acids and the photocatalytic radical addition to alkenes.

Nickel-Catalyzed Difluoromethylation of Arylboronic Acids

This protocol outlines a robust method for the direct difluoromethylation of a wide range of arylboronic acids using this compound, catalyzed by a nickel complex. The reaction proceeds under mild conditions with good functional group tolerance, making it a valuable tool for late-stage functionalization in drug discovery.

Experimental Protocol

A detailed experimental procedure for the nickel-catalyzed difluoromethylation of arylboronic acids is as follows:

Materials:

-

Arylboronic acid (1.0 equiv)

-

Ni(OTf)₂ (5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (5 mol%)

-

Triphenylphosphine (PPh₃) (10 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equiv)

-

This compound (BrCF₂H) (2.0 equiv, as a solution in a suitable solvent or condensed gas)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the arylboronic acid (0.2 mmol, 1.0 equiv), Ni(OTf)₂ (0.01 mmol, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (0.01 mmol, 5 mol%), triphenylphosphine (0.02 mmol, 10 mol%), and potassium carbonate (0.6 mmol, 3.0 equiv).

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous 1,4-dioxane (2.0 mL) to the tube.

-

Add this compound (0.4 mmol, 2.0 equiv). If using a solution, add it via syringe. If using the gas, condense it into the reaction mixture at a low temperature (e.g., -78 °C).

-

Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

-

Stir the reaction mixture for 17-24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Quench the reaction with water and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired difluoromethylated arene.

Quantitative Data: Substrate Scope

The nickel-catalyzed difluoromethylation protocol is applicable to a broad range of arylboronic acids with varying electronic and steric properties. Representative yields are summarized in the table below.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | Difluoromethylbenzene | 85 |

| 2 | 4-Methoxyphenylboronic acid | 1-(Difluoromethyl)-4-methoxybenzene | 92 |

| 3 | 4-Acetylphenylboronic acid | 1-(4-(Difluoromethyl)phenyl)ethan-1-one | 78 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 1-(Difluoromethyl)-4-(trifluoromethyl)benzene | 75 |

| 5 | 3,5-Dimethylphenylboronic acid | 1-(Difluoromethyl)-3,5-dimethylbenzene | 88 |

| 6 | Naphthalen-2-ylboronic acid | 2-(Difluoromethyl)naphthalene | 81 |

| 7 | Thiophen-3-ylboronic acid | 3-(Difluoromethyl)thiophene | 65 |

| 8 | 1-(tert-Butoxycarbonyl)-1H-indol-5-ylboronic acid | tert-Butyl 5-(difluoromethyl)-1H-indole-1-carboxylate | 72 |

Reaction Mechanism and Workflow

The proposed catalytic cycle for the nickel-catalyzed difluoromethylation of arylboronic acids is depicted below. The reaction is believed to proceed through a Ni(I)/Ni(III) catalytic cycle involving a difluoromethyl radical.

Caption: Proposed Ni(I)/Ni(III) catalytic cycle for the difluoromethylation of arylboronic acids.

Photocatalytic Radical Addition of this compound to Alkenes

This section details a transition-metal-free method for the hydrodifluoromethylation of alkenes via a photocatalytic radical addition of this compound. This approach is particularly useful for the synthesis of difluoromethylated alkanes from simple olefin precursors under mild conditions.

Experimental Protocol

A general procedure for the photocatalytic radical addition of this compound to alkenes is as follows:

Materials:

-

Alkene (1.0 equiv)

-

fac-[Ir(ppy)₃] or a suitable organic photosensitizer (1-2 mol%)

-

This compound (BrCF₂H) (2.0 equiv)

-

Anhydrous solvent (e.g., THF, acetonitrile)

-

Light source (e.g., Blue LED lamp, 450 nm)

Procedure:

-

In a quartz reaction tube equipped with a magnetic stir bar, dissolve the alkene (0.5 mmol, 1.0 equiv) and the photocatalyst (e.g., fac-[Ir(ppy)₃], 0.005 mmol, 1 mol%) in the chosen anhydrous solvent (5.0 mL).

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Add this compound (1.0 mmol, 2.0 equiv) to the reaction mixture.

-

Seal the tube and place it in front of a blue LED lamp, ensuring efficient irradiation.

-

Stir the reaction at room temperature for 12-24 hours, or until the starting material is consumed (monitored by GC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired hydrodifluoromethylated product.

Quantitative Data: Substrate Scope